2-(2-Hydroxyethylamino)-N-phenylacetamide
Overview
Description
2-(2-Hydroxyethylamino)-N-phenylacetamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Arylacetamide Deacetylase in Drug Metabolism
Human Arylacetamide Deacetylase (AADAC) has been identified as a principal enzyme in the hydrolysis of flutamide, an antiandrogen drug used for treating prostate cancer. AADAC efficiently hydrolyzes flutamide, a process distinct from the metabolism of many drugs by carboxylesterases. This enzyme is expressed in the liver and jejunum and is implicated in flutamide-induced hepatotoxicity due to its specific activity towards flutamide hydrolysis (Watanabe et al., 2009). Another study expanded on this by demonstrating that Carboxylesterase 2 (CES2) also contributes to flutamide hydrolysis in human liver, suggesting a combined role of AADAC and CES2 in flutamide metabolism (Kobayashi et al., 2012).
Anti-inflammatory and Analgesic Properties
N-(2-hydroxy phenyl) acetamide has shown promising anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats. The compound reduced body weight loss and paw edema and modulated levels of pro-inflammatory cytokines and oxidative stress markers, indicating significant anti-arthritic properties (Jawed et al., 2010).
Photocatalytic Degradation Studies
The photocatalytic degradation of acetaminophen (N-(4-hydroxyphenyl)acetamide) using TiO2 nanoparticles under UV and sunlight irradiation has been investigated. This study provides insights into the environmental fate and potential remediation strategies for acetaminophen in water bodies, highlighting the efficiency of TiO2/UV systems in degrading this common pharmaceutical compound (Jallouli et al., 2017).
Synthesis and Chemical Transformations
The Boric acid catalyzed Ugi three-component reaction has been employed for the synthesis of 2-arylamino-2-phenylacetamide, demonstrating an efficient method for producing α-amino acid via acidic hydrolysis. This synthetic approach expands the toolkit for creating various phenylacetamide derivatives with potential pharmacological applications (Kumar et al., 2013).
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from simple binding to complex enzymatic reactions.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2-(2-Hydroxyethylamino)-N-phenylacetamide vary with different dosages in animal models .
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-N-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-7-6-11-8-10(14)12-9-4-2-1-3-5-9/h1-5,11,13H,6-8H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIIKQLFXXPXFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572416 | |
Record name | N~2~-(2-Hydroxyethyl)-N-phenylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84726-81-8 | |
Record name | N~2~-(2-Hydroxyethyl)-N-phenylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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